molecular formula C8H6ClFO3 B11818327 (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid

(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid

Katalognummer: B11818327
Molekulargewicht: 204.58 g/mol
InChI-Schlüssel: SUFHYSIEHMZFOM-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid is a chiral compound with significant interest in various scientific fields This compound features a chiral center at the second carbon, making it an important molecule in stereochemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of the corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired enantiomer is obtained.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming the corresponding ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding ketone, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The presence of the hydroxyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting their function. The chloro and fluoro substituents can also influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxypropanoic acid
  • (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxybutanoic acid

Uniqueness

Compared to similar compounds, (2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid has a unique combination of substituents that confer distinct chemical and biological properties. Its specific stereochemistry and functional groups make it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H6ClFO3

Molekulargewicht

204.58 g/mol

IUPAC-Name

(2R)-2-(3-chloro-4-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6ClFO3/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m1/s1

InChI-Schlüssel

SUFHYSIEHMZFOM-SSDOTTSWSA-N

Isomerische SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)O)Cl)F

Kanonische SMILES

C1=CC(=C(C=C1C(C(=O)O)O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.